molecular formula C20H20N4O3S3 B2612600 4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361482-03-3

4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2612600
CAS RN: 361482-03-3
M. Wt: 460.59
InChI Key: ASROBPFXYDTXDG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfamoyl group, a thiazole ring, and a benzothiazole ring. Thiazoles are aromatic heterocycles that are found in many important drugs and natural products . Benzothiazoles are heterocyclic compounds with multiple applications in fields like medicinal chemistry and materials science .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic thiazole and benzothiazole rings. These rings also contribute to the compound’s conjugation, which can have significant effects on its chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfamoyl group might undergo hydrolysis, and the thiazole and benzothiazole rings might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, its solubility might be affected by the polar sulfamoyl group, and its UV/Vis absorption might be influenced by the conjugated system of the thiazole and benzothiazole rings .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound is a drug, the thiazole and benzothiazole rings might interact with biological targets through π-π stacking .

Future Directions

The future research directions would depend on the specific properties and applications of this compound. For instance, if it’s a drug, future research might focus on improving its potency or reducing its side effects .

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S3/c1-4-24(5-2)30(26,27)14-8-6-13(7-9-14)19(25)23-20-22-15-10-11-16-17(18(15)29-20)21-12(3)28-16/h6-11H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASROBPFXYDTXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

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